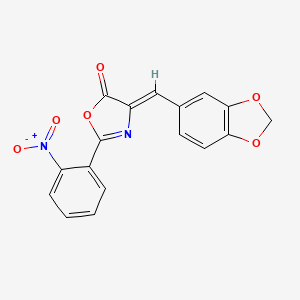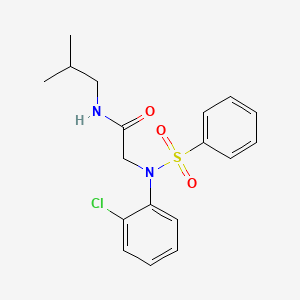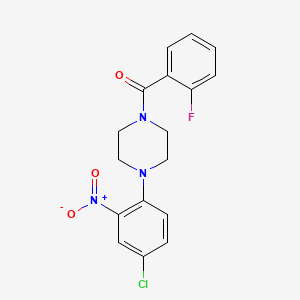
4-(1,3-benzodioxol-5-ylmethylene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-benzodioxol-5-ylmethylene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one, also known as BDN, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BDN is a heterocyclic compound that contains both benzodioxole and oxazole moieties. In
Mecanismo De Acción
4-(1,3-benzodioxol-5-ylmethylene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one inhibits PTP activity by binding to the active site of the enzyme and forming a covalent bond with a cysteine residue. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in cellular signaling. The selectivity of this compound for certain PTPs is thought to be due to the specific structural features of the active site of these enzymes.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of PTP activity, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This is thought to be due to its ability to disrupt cellular signaling pathways. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(1,3-benzodioxol-5-ylmethylene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one is its selectivity for certain PTPs, making it a useful tool for studying the role of these enzymes in cellular signaling pathways. However, one limitation of this compound is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-(1,3-benzodioxol-5-ylmethylene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one. One area of interest is its potential as a therapeutic agent for cancer and autoimmune disorders. Further studies are needed to determine the efficacy and safety of this compound in animal models and clinical trials. Another area of interest is the development of new PTP inhibitors based on the structure of this compound. By understanding the specific structural features that allow this compound to selectively inhibit certain PTPs, it may be possible to design more potent and selective inhibitors.
Métodos De Síntesis
The synthesis of 4-(1,3-benzodioxol-5-ylmethylene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one involves the reaction of 2-nitrobenzaldehyde and 1,3-benzodioxole-5-carboxaldehyde with 2-aminophenol under reflux conditions. The reaction yields this compound as a yellow solid with a melting point of 225-227°C.
Aplicaciones Científicas De Investigación
4-(1,3-benzodioxol-5-ylmethylene)-2-(2-nitrophenyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in the regulation of cellular signaling pathways. Dysregulation of PTP activity has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. This compound has been shown to selectively inhibit the activity of certain PTPs, making it a potential therapeutic agent for these diseases.
Propiedades
IUPAC Name |
(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-2-(2-nitrophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O6/c20-17-12(7-10-5-6-14-15(8-10)24-9-23-14)18-16(25-17)11-3-1-2-4-13(11)19(21)22/h1-8H,9H2/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGKVRCOJCMJLI-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenylethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5000371.png)
![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5000379.png)

![3-(2-furyl)-2-[(2-iodobenzoyl)amino]acrylic acid](/img/structure/B5000390.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5000403.png)
![1-[2-(2-ethoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene](/img/structure/B5000409.png)
![3-allyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5000432.png)
![{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5000435.png)

![N-butyl-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide](/img/structure/B5000447.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5000455.png)

![methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate](/img/structure/B5000459.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-isopropylglycinamide](/img/structure/B5000465.png)